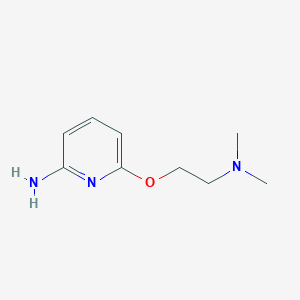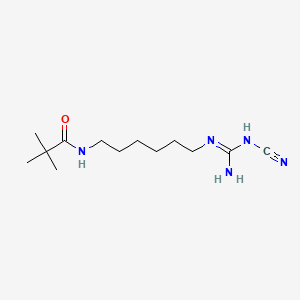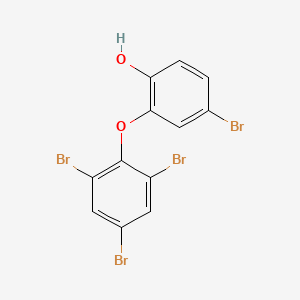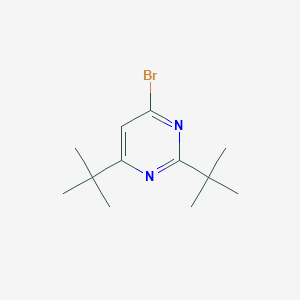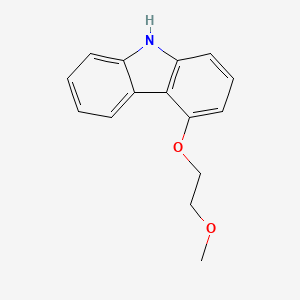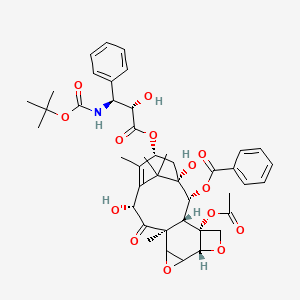
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III is a complex organic compound with the molecular formula C28H46O9Si and a molecular weight of 554.74 g/mol . It is an intermediate in the synthesis of Paclitaxel, a well-known chemotherapy medication used to treat various types of cancer . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The synthesis of 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III involves multiple steps and specific reaction conditions. The compound is typically synthesized through the following routes:
Synthetic Routes:
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis generally follows similar steps as those used in laboratory settings, with potential scale-up modifications to accommodate larger quantities.
Análisis De Reacciones Químicas
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: Substitution reactions, particularly involving the triethylsilyl group, are common. These reactions often use reagents such as acids, bases, and other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified compounds with different functional groups.
Aplicaciones Científicas De Investigación
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of Paclitaxel and related compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways.
Medicine: As an intermediate in the synthesis of Paclitaxel, the compound indirectly contributes to cancer treatment research and drug development.
Industry: While primarily used in research, the compound’s synthesis and characterization provide valuable insights for industrial applications, particularly in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of 7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III is closely related to its role as an intermediate in the synthesis of Paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to cell death . The molecular targets and pathways involved include tubulin, a protein that forms microtubules, and various signaling pathways that regulate cell cycle progression and apoptosis.
Comparación Con Compuestos Similares
7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-hexahydrobaccatin III can be compared with other similar compounds, such as:
Paclitaxel: The parent compound, used in cancer treatment.
Docetaxel: Another chemotherapy medication with a similar mechanism of action.
Cabazitaxel: A derivative of Docetaxel with improved efficacy against certain cancer types.
10-Deacetylbaccatin III: A precursor in the synthesis of Paclitaxel and related compounds.
The uniqueness of this compound lies in its specific structure and role as an intermediate in the synthesis of Paclitaxel, which is crucial for the production of this important chemotherapy drug .
Propiedades
Fórmula molecular |
C43H51NO14 |
|---|---|
Peso molecular |
805.9 g/mol |
Nombre IUPAC |
[(1S,2R,3R,4R,7R,11S,13R,16R)-4-acetyloxy-1,13-dihydroxy-16-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-11,15,18,18-tetramethyl-12-oxo-6,9-dioxapentacyclo[12.3.1.03,11.04,7.08,10]octadec-14-en-2-yl] benzoate |
InChI |
InChI=1S/C43H51NO14/c1-21-25(54-37(50)29(47)27(23-15-11-9-12-16-23)44-38(51)58-39(3,4)5)19-43(52)35(56-36(49)24-17-13-10-14-18-24)31-41(8,32(48)28(46)26(21)40(43,6)7)33-30(55-33)34-42(31,20-53-34)57-22(2)45/h9-18,25,27-31,33-35,46-47,52H,19-20H2,1-8H3,(H,44,51)/t25-,27+,28-,29+,30?,31+,33?,34-,35-,41-,42+,43-/m1/s1 |
Clave InChI |
YIMIGTNUBJPFFC-YFVJTQAQSA-N |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@H]([C@@](C2(C)C)(C[C@H]1OC(=O)[C@H]([C@H](C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)[C@]6(CO[C@@H]6C7C3O7)OC(=O)C)C)O |
SMILES canónico |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C7C3O7)OC(=O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


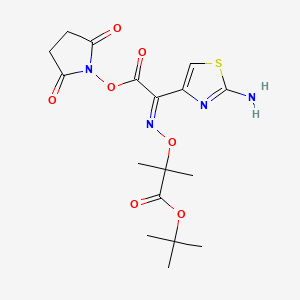
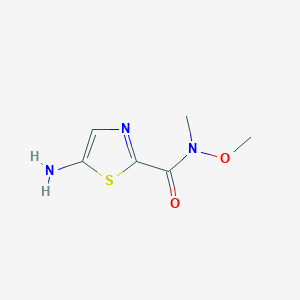


![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
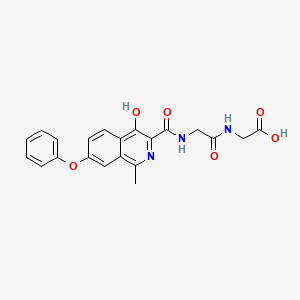
![1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea](/img/structure/B13848999.png)
